molecular formula C16H13BrN2O2S B1679896 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide CAS No. 419538-69-5

4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

Cat. No. B1679896
M. Wt: 377.3 g/mol
InChI Key: GJSDYQXOSHKOGX-UHFFFAOYSA-N
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Description

“4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide”, also known as Pyrabactin, is a synthetic sulfonamide that mimics abscisic acid (ABA), a naturally produced stress hormone in plants . It helps plants cope with drought conditions by inhibiting growth . Pyrabactin is relatively inexpensive, easy to make, and not sensitive to light .


Synthesis Analysis

An efficient one-pot, Pd(PPh3)4 catalyzed, water-promoted method for the synthesis of N-(pyridin-2-ylmethyl)biphenyl-4-sulfonamides was developed under microwave irradiation . This methodology is superior to the existing procedures for the synthesis of biphenyl-4-sulfonamides bearing pyridin-2-ylmethyl group .


Molecular Structure Analysis

The molecular formula of Pyrabactin is C16H13BrN2O2S . Its molecular weight is 377.256 Da . The Isomeric SMILES representation is c1ccc2c(c1)c(ccc2Br)S(=O)(=O)NCc3ccccn3 .


Chemical Reactions Analysis

Pyrabactin activates the ABA pathway in a manner very similar to ABA . It is the first ABA agonist that is not an ABA analog and may ultimately lead to the development of a new family of synthetic plant growth regulators .


Physical And Chemical Properties Analysis

Pyrabactin is a white to off-white powder . It is soluble in DMSO >10 mg/mL .

Scientific Research Applications

Magnetic Anisotropy in Cobalt(II) Complexes

A study by Wu et al. (2019) on cobalt(II) complexes incorporating sulfonamide ligands, including derivatives similar to "4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide," demonstrated the impact of ligand substitution on magnetic anisotropy. These findings are crucial for developing new magnetic materials with specific properties (Wu et al., 2019).

Synthesis and Characterization of Sulfonamide Compounds

Sarojini et al. (2012) synthesized and characterized a sulfonamide compound, "4-methyl-N-(naphthalene-1-yl)benzene sulfonamide," providing insight into its molecular geometry and electronic structure through DFT studies. This research contributes to understanding the structural and electronic properties of sulfonamide derivatives (Sarojini et al., 2012).

Organocatalysis in Michael Addition Reactions

(Syu et al., 2010) explored the use of a sulfonamide-based organocatalyst for Michael addition reactions, showcasing the catalyst's high efficiency and stereoselectivity. This highlights the potential of sulfonamide derivatives in facilitating asymmetric synthesis, an area of significant interest in organic chemistry (Syu et al., 2010).

Advanced Materials and Polymer Science

Lei et al. (2009) synthesized sulfonated polyimides containing pyridine groups, demonstrating their high thermal stability and mechanical properties. Such materials have potential applications in high-performance polymers and membrane technologies (Lei et al., 2009).

Catalysis in Cross-Coupling Reactions

Han (2010) reported the catalytic activity of sulfonamide compounds in cross-coupling reactions, illustrating their utility in synthesizing N-(pyridinyl)-substituted secondary and tertiary sulfonamides. This research extends the applicability of sulfonamides in organic synthesis, offering new routes to valuable chemical intermediates (Han, 2010).

Future Directions

Pyrabactin’s role as an ABA mimic may make it an important tool for protecting crops against drought and cold weather . The discovery of Pyrabactin was named a breakthrough research of 2009 by Science magazine . It may ultimately lead to the development of a new family of synthetic plant growth regulators .

properties

IUPAC Name

4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c17-15-8-9-16(14-7-2-1-6-13(14)15)22(20,21)19-11-12-5-3-4-10-18-12/h1-10,19H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSDYQXOSHKOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360553
Record name 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
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Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide

CAS RN

419538-69-5
Record name 4-Bromo-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide
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Record name Pyrabactin
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Record name 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
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Record name 419538-69-5
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Record name PYRABACTIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KK Guduru, CS Akila, COR Puli - Plant Signaling Molecules, 2019 - Elsevier
Plants adapt to a wide range of environments through a sophisticated and efficient signal transduction mechanism by modulating regulatory and functional genes. Crop species exhibit …
Number of citations: 2 www.sciencedirect.com
K Hitomi, ED Getzoff, JI Schroeder - Plant physiology, 2013 - academic.oup.com
Plants must respond to environmental changes in order to thrive. Upon sensing drought, plants protect themselves from water loss by a cascade of events, including rapid closure of …
Number of citations: 8 academic.oup.com

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